1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol
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Overview
Description
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further connected to a methoxyphenoxypropanol moiety. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction involving a chlorophenyl halide and the piperazine ring.
Formation of the Methoxyphenoxypropanol Moiety: The methoxyphenoxypropanol moiety is synthesized through the reaction of a methoxyphenol with an epoxide, followed by the attachment to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis of Intermediates: Large quantities of intermediates such as 1,2-diamine derivatives and chlorophenyl halides are synthesized.
Continuous Flow Reactors: Continuous flow reactors may be used to carry out the cyclization and substitution reactions efficiently.
Purification and Isolation: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission or metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Properties
CAS No. |
5089-40-7 |
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Molecular Formula |
C20H25ClN2O3 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C20H25ClN2O3/c1-25-17-6-8-18(9-7-17)26-15-16(24)14-22-10-12-23(13-11-22)20-5-3-2-4-19(20)21/h2-9,16,24H,10-15H2,1H3 |
InChI Key |
NBVXTFYXVRQVQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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